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molecular formula C10H10O4 B021809 Isoferulic acid CAS No. 537-73-5

Isoferulic acid

Cat. No. B021809
M. Wt: 194.18 g/mol
InChI Key: QURCVMIEKCOAJU-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06794531B2

Procedure details

Palladium acetate (58 mg, 0.257 mmol), tri(p-tolyl) phosphine (157 mg, 0.515 mmol), 3-hydroxy-4-methoxycinnamic acid (5.00 g, 25.7 mmol) and pivalic acid anhydride (14.4 g, 77.2 mmol) were added thereto, and thereafter the mixture was bubbled with nitrogen gas for 30 minutes to substitute nitrogen gas completely for the gas in the system of reaction, whereby the system was filled with nitrogen gas. Next, hydrogen gas was added thereinto to substitute hydrogen gas for the gas in the system, and then the mixture was stirred under hydrogen pressure of 3.4 MPa at 80° C. for 24 hours for reaction. Thus obtained reaction solution was concentrated under reduced pressure to remove tetrahydrofuran by vaporization. The remaining residue was subjected to a purification process with a silica gel column chromatography (eluting solvent: toluene/ethyl acetate=4/1) to obtain 3-hydroxy-4-methoxycinnamaldehyde (2.26 g, 12.7 mmol, yield: 49%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
14.4 g
Type
reactant
Reaction Step Three
Quantity
58 mg
Type
catalyst
Reaction Step Three
Quantity
157 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:5]=[CH:6][C:7](O)=[O:8].C(OC(=O)C(C)(C)C)(=O)C(C)(C)C.[H][H]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC(P(C2C=CC(C)=CC=2)C2C=CC(C)=CC=2)=CC=1>[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[O:13][CH3:14])[CH:5]=[CH:6][CH:7]=[O:8] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OC=1C=C(C=CC(=O)O)C=CC1OC
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OC(C(C)(C)C)=O
Name
Quantity
58 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
157 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)P(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen pressure of 3.4 MPa at 80° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was bubbled with nitrogen gas for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
in the system of reaction, whereby the system
ADDITION
Type
ADDITION
Details
was filled with nitrogen gas
CUSTOM
Type
CUSTOM
Details
for reaction
CUSTOM
Type
CUSTOM
Details
Thus obtained reaction solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran by vaporization
WASH
Type
WASH
Details
The remaining residue was subjected to a purification process with a silica gel column chromatography (eluting solvent: toluene/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C(C=CC=O)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.7 mmol
AMOUNT: MASS 2.26 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 49.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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